KRAS-G12C inhibitor 13
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Overview
Description
KRAS-G12C inhibitor 13 is a small molecule designed to target the KRAS-G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . This mutation involves a substitution of glycine with cysteine at position 12 in the KRAS protein, leading to uncontrolled cell proliferation and tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KRAS-G12C inhibitor 13 typically involves a multi-step process that includes the formation of key intermediates through various organic reactions. The process often starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance binding affinity and selectivity for the KRAS-G12C mutant protein .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: KRAS-G12C inhibitor 13 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under conditions like reflux or room temperature
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
KRAS-G12C inhibitor 13 has a wide range of applications in scientific research:
Mechanism of Action
KRAS-G12C inhibitor 13 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways such as RAF-MEK-ERK and PI3K-AKT . By inhibiting these pathways, the compound effectively halts cancer cell proliferation and induces apoptosis .
Comparison with Similar Compounds
- Sotorasib (AMG510)
- Adagrasib (MRTX849)
- ARS-1620
- ARS-853
Comparison: KRAS-G12C inhibitor 13 is unique in its binding affinity and selectivity for the KRAS-G12C mutant protein. Compared to other inhibitors like sotorasib and adagrasib, it may offer improved potency and reduced off-target effects . Additionally, its chemical structure allows for better pharmacokinetic properties, making it a promising candidate for further clinical development .
Properties
Molecular Formula |
C30H36N6O3 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
1-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C30H36N6O3/c1-3-28(38)34-13-15-35(16-14-34)29-25-10-12-36(27-18-23(37)17-21-7-4-5-9-24(21)27)19-26(25)31-30(32-29)39-20-22-8-6-11-33(22)2/h3-5,7,9,17-18,22,37H,1,6,8,10-16,19-20H2,2H3/t22-/m1/s1 |
InChI Key |
GQSSXKRUKAMOQS-JOCHJYFZSA-N |
Isomeric SMILES |
CN1CCC[C@@H]1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(CC6)C(=O)C=C |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(CC6)C(=O)C=C |
Origin of Product |
United States |
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